Cas no 1237841-44-9 (6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester)

6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a versatile heterocyclic compound featuring a trifluoromethyl group and an iodine substituent, enhancing its reactivity and utility in cross-coupling reactions. The ester moiety improves solubility and handling, while the electron-withdrawing trifluoromethyl group stabilizes the imidazopyridine core, making it valuable in medicinal chemistry and agrochemical research. Its structural motifs are particularly useful in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of complex derivatives. The iodine atom offers a strategic handle for further functionalization, expanding its applications in drug discovery and material science. This compound is well-suited for researchers seeking a stable, modifiable intermediate for heterocyclic synthesis.
6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester structure
1237841-44-9 structure
Product Name:6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester
CAS No:1237841-44-9
MF:C10H6F3IN2O2
MW:370.066524982452
MDL:MFCD31381598
CID:4784061
Update Time:2025-06-11

6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
    • methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
    • 6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester
    • MDL: MFCD31381598
    • Inchi: 1S/C10H6F3IN2O2/c1-18-9(17)7-4-16-3-5(14)2-6(8(16)15-7)10(11,12)13/h2-4H,1H3
    • InChI Key: OPXBEJADSYTGPD-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(F)(F)F)C2=NC(C(=O)OC)=CN2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 340
  • XLogP3: 3.5
  • Topological Polar Surface Area: 43.6

6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester Pricemore >>

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Additional information on 6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester

Introduction to 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1237841-44-9)

6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1237841-44-9) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an iodine substituent and a trifluoromethyl group, offers a wide range of applications in drug discovery and development.

The chemical structure of 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is composed of an imidazo[1,2-a]pyridine core, which is a heterocyclic system known for its biological activity. The presence of the iodine substituent at the 6-position and the trifluoromethyl group at the 8-position imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester. One notable approach involves the palladium-catalyzed coupling reactions, which have been widely used to introduce the iodine substituent onto the imidazo[1,2-a]pyridine scaffold. This method not only enhances the yield but also provides high regioselectivity and functional group tolerance.

In terms of biological activity, 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has shown promising results in various assays. Studies have demonstrated its potential as a potent inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has been reported to exhibit selective inhibition of kinases, which are key targets in cancer therapy. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.

The iodine substituent in 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester also makes it an ideal candidate for radiolabeling studies. Radiolabeled derivatives of this compound can be used in imaging techniques such as positron emission tomography (PET) to monitor drug distribution and metabolism in vivo. This application is particularly valuable in preclinical and clinical studies to optimize dosing regimens and evaluate therapeutic efficacy.

Beyond its use as a lead compound in drug discovery, 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester serves as a valuable building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for further derivatization through various chemical transformations, enabling researchers to explore a diverse range of analogs with enhanced biological activities.

In conclusion, 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1237841-44-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important tool for advancing our understanding of disease mechanisms and developing novel therapeutic agents.

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